molecular formula C19H15F3N6 B4476612 2-[3-[1-[(3-Methylimidazol-4-yl)methyl]pyrazol-3-yl]phenyl]-4-(trifluoromethyl)pyrimidine

2-[3-[1-[(3-Methylimidazol-4-yl)methyl]pyrazol-3-yl]phenyl]-4-(trifluoromethyl)pyrimidine

Cat. No.: B4476612
M. Wt: 384.4 g/mol
InChI Key: QBFAFSCOLLFPMI-UHFFFAOYSA-N
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Description

2-[3-[1-[(3-Methylimidazol-4-yl)methyl]pyrazol-3-yl]phenyl]-4-(trifluoromethyl)pyrimidine is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a pyrimidine ring

Preparation Methods

The synthesis of 2-[3-[1-[(3-Methylimidazol-4-yl)methyl]pyrazol-3-yl]phenyl]-4-(trifluoromethyl)pyrimidine typically involves multi-step organic synthesis. The process begins with the preparation of the core pyrimidine structure, followed by the introduction of the trifluoromethyl group. The final steps involve the attachment of the 3-methylimidazol-4-yl and pyrazol-3-yl groups. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include strong acids and bases, oxidizing agents, and reducing agents. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products depend on the specific reaction conditions but can include various substituted derivatives of the original compound.

Scientific Research Applications

2-[3-[1-[(3-Methylimidazol-4-yl)methyl]pyrazol-3-yl]phenyl]-4-(trifluoromethyl)pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials with unique properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 2-[3-[1-[(3-Methylimidazol-4-yl)methyl]pyrazol-3-yl]phenyl]-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

When compared to similar compounds, such as other trifluoromethyl-substituted pyrimidines, 2-[3-[1-[(3-Methylimidazol-4-yl)methyl]pyrazol-3-yl]phenyl]-4-(trifluoromethyl)pyrimidine stands out due to its unique combination of functional groups. Similar compounds include:

    4-(Trifluoromethyl)pyrimidine: Lacks the additional imidazole and pyrazole groups.

    2-[3-(1H-pyrazol-3-yl)phenyl]-4-(trifluoromethyl)pyrimidine: Does not have the methylimidazole group.

    2-[3-[1-(4-Methylimidazol-5-yl)methyl]pyrazol-3-yl]phenyl]-4-(trifluoromethyl)pyrimidine: Similar but with a different substitution pattern on the imidazole ring.

These comparisons highlight the unique structural features and potential advantages of this compound in various applications.

Properties

IUPAC Name

2-[3-[1-[(3-methylimidazol-4-yl)methyl]pyrazol-3-yl]phenyl]-4-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N6/c1-27-12-23-10-15(27)11-28-8-6-16(26-28)13-3-2-4-14(9-13)18-24-7-5-17(25-18)19(20,21)22/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFAFSCOLLFPMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CN2C=CC(=N2)C3=CC(=CC=C3)C4=NC=CC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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